6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Lipophilicity Drug Design Physicochemical Profiling

6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1159831-22-7) is a heterocyclic building block in the imidazo[1,2-a]pyridine-2-carboxylic acid class, characterized by a chlorine atom at the 6-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position of the fused bicyclic scaffold. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g·mol⁻¹, a polar surface area (PSA) of 54.6 Ų, and a computed LogP of 2.55.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 1159831-22-7
Cat. No. B3086539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1159831-22-7
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N1C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14)
InChIKeyMTGNAZVDKLPGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid – Procurement-Relevant Physicochemical and Structural Baseline


6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1159831-22-7) is a heterocyclic building block in the imidazo[1,2-a]pyridine-2-carboxylic acid class, characterized by a chlorine atom at the 6-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position of the fused bicyclic scaffold. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g·mol⁻¹, a polar surface area (PSA) of 54.6 Ų, and a computed LogP of 2.55 . The carboxylic acid moiety provides a derivatizable functional handle that is essential for constructing compound libraries through amide, ester, or hydrazide formation [1].

6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid – Why In-Class Analogs Cannot Be Interchanged


Within the imidazo[1,2-a]pyridine-2-carboxylic acid series, even single-point alterations produce measurable changes in physicochemical properties that directly govern ligand–target engagement. The 3-methyl group in the target compound raises the computed LogP by 0.86 units relative to the des‑methyl analog, reflecting a lipophilicity shift that would alter membrane permeability, protein binding, and off‑target promiscuity profiles . Furthermore, the electron‑donating effect of the 3‑methyl substituent induces a characteristic downfield shift of the peri proton (H‑5) in ¹H NMR, a spectroscopic signature that can serve as a quality‑control marker to confirm regiochemical identity [1]. Substituting a closely related analog that lacks these features can therefore lead to divergent pharmacokinetic behavior and confounded biological readouts, making generic replacement scientifically unsound.

6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid – Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Elevation: LogP 2.55 vs. 1.69 for the Des‑Methyl Analog

The presence of the 3-methyl group in 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid increases the computed octanol–water partition coefficient (LogP) to 2.55, compared with a LogP of 1.69 for the des‑methyl counterpart 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid . This 0.86 log-unit increase translates to an approximately 7.2-fold higher equilibrium concentration in a lipid phase relative to aqueous phase, assuming ideal behavior. Lipophilicity is a key parameter in predicting passive membrane permeation, metabolic clearance, and the risk of phospholipidosis [1].

Lipophilicity Drug Design Physicochemical Profiling

Molecular Weight Differentiation: 210.6 g·mol⁻¹ vs. 196.6 g·mol⁻¹

The molecular weight of 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is 210.62 g·mol⁻¹, 14.0 g·mol⁻¹ higher than that of the des‑methyl analog (196.59 g·mol⁻¹) . This increment corresponds to the mass of one methylene unit and pushes the compound closer to the upper boundary of the fragment-like space (typically <250 Da), while the des‑methyl analog remains a smaller fragment building block. In lead‑optimization programs, a 14 Da increase can influence ligand efficiency metrics (LE, LLE) and the number of rotatable bonds available for further elaboration.

Molecular Weight Drug-Likeness Fragment-Based Design

3‑Methyl ¹H NMR Spectroscopic Signature for Regiochemical Confirmation

The peri proton H‑5 in imidazo[1,2-a]pyridines undergoes a diagnostic downfield shift when the 3‑position bears a substituent containing an electron‑rich atom two bonds from the ring [1]. For 6-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, the methyl group at position 3 creates a distinct ¹H NMR pattern that differentiates it from the des‑methyl analog. While the abstracted data do not provide absolute ppm values, the effect is well‑established in the primary literature and serves as a rapid spectroscopic quality‑control check to verify that the desired 3‑methyl substitution is present.

NMR Spectroscopy Quality Control Structure Elucidation

6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid – Highest-Confidence Application Scenarios


Lipophilicity‑Guided Fragment‑to‑Lead Optimization

When a medicinal chemistry program requires a moderately lipophilic imidazo[1,2-a]pyridine‑2‑carboxylic acid scaffold, the target compound’s elevated LogP (2.55 vs. 1.69 for the des‑methyl analog ) positions it as the preferred starting point for library synthesis aimed at peripheral targets where higher membrane permeability and plasma protein binding are acceptable design parameters.

Amide‑Coupling Building Block for Bioactive Compound Libraries

The free carboxylic acid allows direct HATU‑ or EDCI‑mediated amide bond formation without the need for ester hydrolysis, accelerating SAR exploration [1]. Procurement of this intermediate is justified when the synthetic route requires a 6‑chloro, 3‑methyl‑substituted imidazo[1,2-a]pyridine with a pre‑installed carboxyl handle.

Regiochemical NMR Fingerprinting for In‑House Quality Assurance

The compound’s diagnostic ¹H NMR pattern arising from the 3‑methyl substituent [2] permits rapid, low‑cost identity verification upon receipt, making it a reliable procurement choice for laboratories that require rigorous internal QC before committing to downstream synthesis.

Physicochemical Screening Panels in Early Drug Discovery

In high‑throughput physicochemical profiling campaigns, the compound’s combination of PSA (54.6 Ų), molecular weight (210.6 g·mol⁻¹), and LogP (2.55) falls within a tractable property space for oral bioavailability prediction models, enabling its use as a calibration standard or a reference compound for imidazopyridine‑containing series .

Quote Request

Request a Quote for 6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.